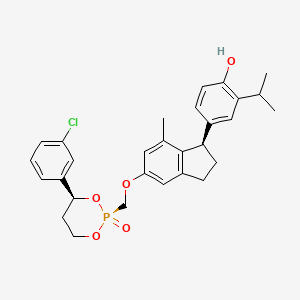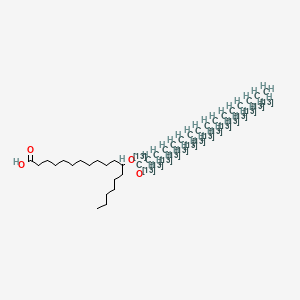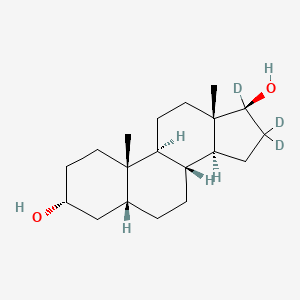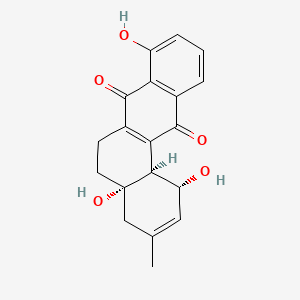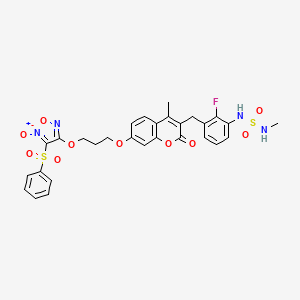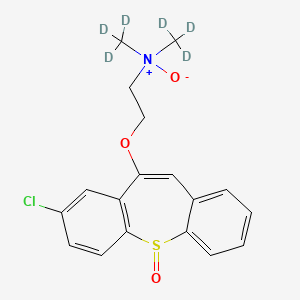
HS-(CH2)3CO-L-Ala-D-Ala-L-Ala-NH-CH2-S-(CH2)5-CO-DM
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HS-(CH2)3CO-L-Ala-D-Ala-L-Ala-NH-CH2-S-(CH2)5-CO-DM is a complex chemical compound that serves as a peptide-cleavable agent-linker conjugate. This compound is primarily utilized in the development of antibody-drug conjugates (ADCs). The “DM” in its structure denotes the maytansinoid component, which is a potent cytotoxic agent used in targeted cancer therapies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of HS-(CH2)3CO-L-Ala-D-Ala-L-Ala-NH-CH2-S-(CH2)5-CO-DM involves multiple steps, including the coupling of amino acids and the incorporation of the maytansinoid moiety. The process typically starts with the protection of functional groups, followed by peptide bond formation using reagents like carbodiimides or coupling agents such as HATU or EDC. The final step involves the deprotection of functional groups to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The production is carried out under stringent conditions to ensure the stability and efficacy of the final product .
Análisis De Reacciones Químicas
Types of Reactions
HS-(CH2)3CO-L-Ala-D-Ala-L-Ala-NH-CH2-S-(CH2)5-CO-DM undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiols.
Substitution: The compound can undergo nucleophilic substitution reactions at the peptide bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Disulfide-linked dimers.
Reduction: Free thiol-containing monomers.
Substitution: Modified peptides with new functional groups.
Aplicaciones Científicas De Investigación
HS-(CH2)3CO-L-Ala-D-Ala-L-Ala-NH-CH2-S-(CH2)5-CO-DM is extensively used in scientific research, particularly in the development of antibody-drug conjugates (ADCs). These conjugates are designed for targeted cancer therapy, where the compound acts as a linker between the antibody and the cytotoxic drug. The peptide-cleavable nature of the linker allows for the selective release of the drug within the cancer cells, minimizing off-target effects .
Mecanismo De Acción
The mechanism of action of HS-(CH2)3CO-L-Ala-D-Ala-L-Ala-NH-CH2-S-(CH2)5-CO-DM involves its cleavage by intracellular proteases, releasing the cytotoxic maytansinoid component. The released drug then binds to tubulin, inhibiting microtubule assembly and leading to cell cycle arrest and apoptosis. This targeted approach ensures that the cytotoxic effects are confined to cancer cells, reducing systemic toxicity .
Comparación Con Compuestos Similares
Similar Compounds
- HS-(CH2)3CO-L-Ala-D-Ala-L-Ala-NH-CH2-S-(CH2)5-CO-DM1
- HS-(CH2)3CO-L-Ala-D-Ala-L-Ala-NH-CH2-S-(CH2)5-CO-DM2
Uniqueness
HS-(CH2)3CO-L-Ala-D-Ala-L-Ala-NH-CH2-S-(CH2)5-CO-DM is unique due to its specific peptide sequence and the incorporation of the maytansinoid moiety. This combination allows for precise targeting and effective cytotoxicity, making it a valuable tool in cancer therapy .
Propiedades
Fórmula molecular |
C52H78ClN7O14S2 |
|---|---|
Peso molecular |
1124.8 g/mol |
Nombre IUPAC |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[6-[[[(2S)-2-[[(2R)-2-[[(2S)-2-(4-sulfanylbutanoylamino)propanoyl]amino]propanoyl]amino]propanoyl]amino]methylsulfanyl]hexanoyl]amino]propanoate |
InChI |
InChI=1S/C52H78ClN7O14S2/c1-29-17-15-18-39(71-11)52(69)27-38(72-50(68)58-52)30(2)45-51(7,74-45)40(26-43(63)60(9)36-24-35(23-29)25-37(70-10)44(36)53)73-49(67)34(6)59(8)42(62)20-13-12-14-22-76-28-54-46(64)31(3)56-48(66)33(5)57-47(65)32(4)55-41(61)19-16-21-75/h15,17-18,24-25,30-34,38-40,45,69,75H,12-14,16,19-23,26-28H2,1-11H3,(H,54,64)(H,55,61)(H,56,66)(H,57,65)(H,58,68)/b18-15+,29-17+/t30-,31+,32+,33-,34+,38+,39-,40+,45+,51+,52+/m1/s1 |
Clave InChI |
ULXMZGPQPANDIN-UBLQCPHDSA-N |
SMILES isomérico |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCCCCSCNC(=O)[C@H](C)NC(=O)[C@@H](C)NC(=O)[C@H](C)NC(=O)CCCS)C)\C)OC)(NC(=O)O2)O |
SMILES canónico |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCCCCSCNC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)CCCS)C)C)OC)(NC(=O)O2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



